Hex-5-ynehydrazide
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Overview
Description
Hex-5-ynehydrazide, also known as 5-hexynoic acid hydrazide, is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.1564 g/mol . This compound is characterized by the presence of a hydrazide group attached to a hexynoic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-ynehydrazide can be synthesized through the reaction of 5-hexynoic acid with hydrazine hydrate. The reaction typically involves the following steps:
Activation of 5-hexynoic acid: The carboxylic acid group of 5-hexynoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction with hydrazine hydrate: The activated 5-hexynoic acid is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally follows the same principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hex-5-ynehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Hex-5-ynehydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: this compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of hex-5-ynehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where this compound can act as a competitive or non-competitive inhibitor .
Comparison with Similar Compounds
Hex-5-ynehydrazide can be compared with other similar compounds, such as:
5-Hexynoic acid: While structurally similar, 5-hexynoic acid lacks the hydrazide group, making it less versatile in certain chemical reactions.
Hex-5-ynylamine: This compound contains an amine group instead of a hydrazide group, leading to different reactivity and applications.
Hex-5-ynyl alcohol: The presence of a hydroxyl group in this compound results in different chemical properties and uses.
This compound stands out due to its unique combination of a hydrazide group and a hexynoic acid backbone, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
hex-5-ynehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-4-5-6(9)8-7/h1H,3-5,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWUFLALCXLZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4230-19-7 |
Source
|
Record name | hex-5-ynehydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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